5-ethyl-N-(3-(2-phenylmorpholino)propyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-N-(3-(2-phenylmorpholino)propyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with an ethyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(3-(2-phenylmorpholino)propyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Sulfonamide Formation: The thiophene ring is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.
Morpholine Attachment: The morpholine ring is synthesized separately, often starting from diethanolamine and sulfuric acid.
Final Coupling: The phenylmorpholine and thiophene sulfonamide intermediates are coupled using a suitable linker, such as a propyl chain, under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine for halogenation.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines derived from the sulfonamide group.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 5-ethyl-N-(3-(2-phenylmorpholino)propyl)thiophene-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions of sulfonamides with biological targets, such as enzymes or receptors. Its morpholine ring is of particular interest due to its presence in many bioactive molecules.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Sulfonamides are known for their antibacterial properties, and the addition of the morpholine ring could enhance the compound’s pharmacological profile.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(3-(2-phenylmorpholino)propyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the morpholine ring can enhance binding affinity through hydrophobic interactions. The thiophene ring may also participate in π-π stacking interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
5-ethyl-N-(3-(2-phenylmorpholino)propyl)benzene-1-sulfonamide: Similar structure but with a benzene ring instead of a thiophene ring.
N-(3-(2-phenylmorpholino)propyl)thiophene-2-sulfonamide: Lacks the ethyl group on the thiophene ring.
5-ethyl-N-(3-(2-phenylmorpholino)propyl)thiophene-2-carboxamide: Carboxamide group instead of sulfonamide.
Uniqueness
The presence of both the thiophene ring and the sulfonamide group in 5-ethyl-N-(3-(2-phenylmorpholino)propyl)thiophene-2-sulfonamide makes it unique compared to similar compounds. The thiophene ring provides additional electronic properties, while the sulfonamide group offers potential biological activity. The combination of these features in a single molecule allows for a wide range of applications in various fields of research.
Properties
IUPAC Name |
5-ethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S2/c1-2-17-9-10-19(25-17)26(22,23)20-11-6-12-21-13-14-24-18(15-21)16-7-4-3-5-8-16/h3-5,7-10,18,20H,2,6,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTHJAQKORNNSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.